3-Amino-5-chloro-2-hydroxyphenyl benzoate
Overview
Description
3-Amino-5-chloro-2-hydroxyphenyl benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxyl group on a phenyl ring, which is esterified with benzoic acid. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-2-hydroxyphenyl benzoate typically involves the esterification of 3-Amino-5-chloro-2-hydroxybenzoic acid with benzoic acid or its derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-Amino-5-chloro-2-hydroxybenzoic acid+Benzoic acidH2SO43-Amino-5-chloro-2-hydroxyphenyl benzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the reaction efficiency and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-2-hydroxyphenyl benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)
Reduction: Hydrogen gas (H_2) with palladium catalyst (Pd/C)
Substitution: Amines (R-NH_2), thiols (R-SH)
Major Products Formed
Oxidation: Formation of 3-Amino-5-chloro-2-hydroxybenzaldehyde
Reduction: Formation of 3-Amino-5-chloro-2-hydroxyaniline
Substitution: Formation of 3-Amino-5-chloro-2-hydroxyphenyl derivatives
Scientific Research Applications
3-Amino-5-chloro-2-hydroxyphenyl benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-2-hydroxyphenyl benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with active site residues of enzymes, affecting their catalytic function. Additionally, the chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-chloro-2-hydroxybenzoic acid
- 3-Amino-5-chloro-2-hydroxybenzaldehyde
- 3-Amino-5-chloro-2-hydroxyaniline
Comparison
Compared to its similar compounds, 3-Amino-5-chloro-2-hydroxyphenyl benzoate is unique due to the presence of the ester linkage, which can influence its chemical reactivity and biological activity. The ester group can undergo hydrolysis under acidic or basic conditions, releasing the parent acid and alcohol. This property can be exploited in drug design to create prodrugs that release the active compound in a controlled manner.
Properties
IUPAC Name |
(3-amino-5-chloro-2-hydroxyphenyl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-9-6-10(15)12(16)11(7-9)18-13(17)8-4-2-1-3-5-8/h1-7,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOAEXVSLTKAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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